(R)-1-(4-tert-butylphenyl)ethanamine
Overview
Description
®-1-(4-tert-butylphenyl)ethanamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-tert-butylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-tert-butylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 4-tert-butylbenzaldehyde with an amine source in the presence of a reducing agent.
Industrial Production Methods: Industrial production of ®-1-(4-tert-butylphenyl)ethanamine may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: ®-1-(4-tert-butylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can convert the compound back to its amine form from its oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of ®-1-(4-tert-butylphenyl)ethanone.
Reduction: Regeneration of ®-1-(4-tert-butylphenyl)ethanamine from its oxidized forms.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.
Scientific Research Applications
®-1-(4-tert-butylphenyl)ethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-1-(4-tert-butylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
®-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a tert-butyl group.
®-1-(4-ethylphenyl)ethanamine: Contains an ethyl group in place of the tert-butyl group.
®-1-(4-isopropylphenyl)ethanamine: Features an isopropyl group instead of the tert-butyl group.
Uniqueness: ®-1-(4-tert-butylphenyl)ethanamine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .
Properties
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427122 | |
Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511256-38-5 | |
Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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